molecular formula C9H14BNO4 B015740 N-Boc-2-pyrroleboronic acid CAS No. 135884-31-0

N-Boc-2-pyrroleboronic acid

Cat. No. B015740
M. Wt: 211.03 g/mol
InChI Key: ZWGMJLNXIVRFRJ-UHFFFAOYSA-N
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Patent
US07144912B2

Procedure details

A solution of anhydrous diisopropylamine (3.35 mL, 23.9 mmol) was prepared in 100 mL of anhydrous THF and cooled at −78° C. A solution of 2.5 M of n-butyllithium (10.5 mL, 26.3 mmol) was slowly added to the THF solution over 10 minutes. The resulting mixture was stirred at −78° C. for 15 minutes and was then warmed to 0° C. for 15 minutes. The resulting mixture was cooled again at −78° C. and the tert-butyl 1-pyrrole carboxylate (73) (4.00 mL, 23.9 mmol) was added. The resulting solution was stirred for 1 hour at −78° C. and trimethyl borate (2.70 mL, 23.9 mmol) was added. The resulting solution was allowed to warm up to room temperature overnight. 20 mL of dilute HCl (0.25N) was added to the room temperature solution, which was stirred at room temperature for 15 minutes. The THF was removed under reduced pressure. The residue was extracted with diethyl ether (3×100 mL). The organic layer was dried over sodium sulfate, filtered and then concentrated in vacuo. Trituration with hexane (10 mL) and filtration gave the Compound 8 as beige solid (2.56 g, 51%). 1H NMR (500 MHz, CDCl3): δ (ppm), 7.71 (s, 2H); 7.48 (t, 1H, J=2 Hz); 7.15 (t, 1H, J=1.8 Hz); 6.29 (t, 1H, J=3.1 Hz); 1.65 (3, 9H). 13C NMR (500 MHz, CDCl3): δ (ppm), 153.22; 129.67; 127.92; 112.96; 86.47; 28.84.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])[CH2:2][CH2:3][CH3:4].[C:6]([N:13]1[CH:17]=[CH:16][CH:15]=[CH:14]1)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[B:18](OC)([O:21]C)[O:19][CH3:20].Cl>C1COCC1>[CH:3]([NH:13][CH:17]([CH3:16])[CH3:20])([CH3:4])[CH3:2].[C:9]([O:8][C:6]([N:13]1[CH:14]=[CH:15][CH:16]=[C:17]1[B:18]([OH:21])[OH:19])=[O:7])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1C=CC=C1
Step Four
Name
Quantity
2.7 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then warmed to 0° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled again at −78° C.
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 1 hour at −78° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The THF was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with diethyl ether (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
Trituration with hexane (10 mL) and filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)NC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 23.9 mmol
AMOUNT: VOLUME 3.35 mL
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.